2-(2-Chloropyrimidin-4-yl)acetic acid
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Overview
Description
2-(2-Chloropyrimidin-4-yl)acetic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)acetic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 2-chloropyrimidine with chloroacetic acid under basic conditions to yield the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylate derivatives .
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: This compound is structurally similar but features an amino group instead of a chlorine atom.
2-Chloropyrimidine: This is a simpler compound without the acetic acid moiety.
Uniqueness
2-(2-Chloropyrimidin-4-yl)acetic acid is unique due to the presence of both the chlorine atom and the acetic acid group, which allows for a diverse range of chemical modifications and applications. Its dual functionality makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
NDQWAPSFPLRBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CC(=O)O)Cl |
Origin of Product |
United States |
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